molecular formula C14H16N4O4S B2447367 N-(2,4-dimethoxyphenyl)-2-[(5-hydroxy-6-methyl-1,2,4-triazin-3-yl)sulfanyl]acetamide CAS No. 797812-89-6

N-(2,4-dimethoxyphenyl)-2-[(5-hydroxy-6-methyl-1,2,4-triazin-3-yl)sulfanyl]acetamide

Cat. No.: B2447367
CAS No.: 797812-89-6
M. Wt: 336.37
InChI Key: CIOADSVUQJHDGS-UHFFFAOYSA-N
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Description

N-(2,4-dimethoxyphenyl)-2-[(5-hydroxy-6-methyl-1,2,4-triazin-3-yl)sulfanyl]acetamide is a synthetic organic compound of significant interest in medicinal chemistry and biochemical research. This molecule is characterized by a core acetamide structure that links a 2,4-dimethoxyphenyl group to a functionalized 1,2,4-triazine ring via a thioether bridge. The presence of the 1,2,4-triazine moiety, a privileged scaffold in drug discovery, suggests potential for diverse biological activity. Research into structurally related compounds, particularly those containing acetamide bridges and triazine or benzothiazole cores, has demonstrated promising antitumor properties against various carcinoma cell lines, including breast, colon, and lung cancers . Similarly, compounds with dimethoxyphenyl groups have been investigated as potential tyrosinase inhibitors, which are relevant in the development of whitening agents . The specific molecular architecture of this compound, combining electron-rich aromatic systems and a hydrogen-bonding capable triazine, makes it a valuable intermediate for constructing more complex molecules or a candidate for screening in biological assays. It is supplied for non-human research applications only and is strictly intended for use in laboratory settings by qualified scientists. Researchers can utilize this compound for investigating enzyme inhibition mechanisms, exploring structure-activity relationships (SAR), or as a building block in the synthesis of novel chemical entities for pharmaceutical development.

Properties

IUPAC Name

N-(2,4-dimethoxyphenyl)-2-[(6-methyl-5-oxo-4H-1,2,4-triazin-3-yl)sulfanyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O4S/c1-8-13(20)16-14(18-17-8)23-7-12(19)15-10-5-4-9(21-2)6-11(10)22-3/h4-6H,7H2,1-3H3,(H,15,19)(H,16,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIOADSVUQJHDGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(NC1=O)SCC(=O)NC2=C(C=C(C=C2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Q & A

Basic: What are the key synthetic routes for N-(2,4-dimethoxyphenyl)-2-[(5-hydroxy-6-methyl-1,2,4-triazin-3-yl)sulfanyl]acetamide, and how are reaction conditions optimized?

Methodological Answer:
The synthesis typically involves:

  • Thiolation: Reacting 5-hydroxy-6-methyl-1,2,4-triazine-3-thiol with a halogenated acetamide intermediate under basic conditions (e.g., K₂CO₃/DMF, 60–80°C).
  • Acetylation: Coupling the thiolated intermediate with 2,4-dimethoxyaniline using carbodiimide crosslinkers (e.g., EDCI/HOBt) in anhydrous DCM.
  • Optimization: Critical parameters include maintaining anhydrous conditions, controlling temperature (±2°C precision), and using chromatography (e.g., silica gel with EtOAc/hexane) for purification .

Basic: Which spectroscopic techniques are critical for confirming the structural integrity and purity of this compound?

Methodological Answer:

  • ¹H/¹³C NMR: Assign methoxy (δ 3.8–4.0 ppm), triazine (δ 8.1–8.3 ppm), and acetamide carbonyl (δ 170–172 ppm) signals. Compare with simulated spectra from computational tools (e.g., ACD/Labs) .
  • IR Spectroscopy: Confirm sulfanyl (C–S stretch, ~650 cm⁻¹) and hydroxyl (broad peak ~3200 cm⁻¹) groups.
  • HPLC-MS: Monitor purity (>95%) and molecular ion peaks (e.g., [M+H]⁺ at calculated m/z) .

Basic: How can researchers assess the biological activity of this compound in preliminary assays?

Methodological Answer:

  • Anti-inflammatory Models: Use carrageenan-induced rat paw edema assays (10 mg/kg dose) with diclofenac as a reference. Measure exudate volume reduction .
  • Antimicrobial Screening: Perform broth microdilution (MIC assays) against S. aureus and E. coli (concentrations: 1–100 µg/mL) .
  • Enzyme Inhibition: Test lipoxygenase (LOX) inhibition at pH 9.0, monitoring absorbance at 234 nm .

Advanced: What strategies are effective for structural optimization to enhance bioactivity?

Methodological Answer:

  • Substituent Modification: Replace the 2,4-dimethoxyphenyl group with electron-withdrawing groups (e.g., –Cl, –NO₂) to improve LOX inhibition .
  • Triazine Ring Functionalization: Introduce pyridinyl or furan substituents at the 5-position to enhance solubility and binding affinity .
  • Pharmacophore Modeling: Use Schrödinger Suite to map electrostatic interactions and prioritize derivatives with higher predicted activity .

Advanced: How should conflicting data in biological activity studies (e.g., varying IC₅₀ values across assays) be addressed?

Methodological Answer:

  • Standardize Assay Conditions: Ensure consistent pH (e.g., 7.4 for cell-based assays vs. 9.0 for LOX inhibition) and solvent controls (DMSO ≤0.1%) .
  • Validate with Orthogonal Assays: Compare enzyme inhibition data (e.g., LOX) with cell viability (MTT assay) to rule off-target effects .
  • Statistical Analysis: Apply ANOVA with post-hoc Tukey tests to identify outliers and confirm reproducibility across triplicate runs .

Advanced: What computational methods aid in elucidating reaction mechanisms and designing derivatives?

Methodological Answer:

  • Reaction Path Search: Use Gaussian 09 with DFT (B3LYP/6-31G*) to model thiolation transition states and identify rate-limiting steps .
  • Molecular Dynamics (MD): Simulate binding interactions with LOX (PDB: 1LOX) using GROMACS, focusing on sulfanyl-acetamide hydrogen bonding .
  • QSAR Modeling: Train models with MOE descriptors (e.g., logP, polar surface area) to predict bioactivity of novel analogs .

Advanced: How can reaction conditions be optimized for scale-up synthesis while maintaining yield and purity?

Methodological Answer:

  • Process Analytical Technology (PAT): Implement inline FTIR to monitor thiolation progress and terminate reactions at >90% conversion .
  • Design of Experiments (DoE): Use Minitab to optimize temperature (60–80°C), solvent (DMF vs. THF), and catalyst loading (5–10 mol%) .
  • Continuous Flow Chemistry: Reduce by-products via microreactor systems (e.g., Corning G1) with precise residence time control .

Advanced: What in vitro assays are recommended to elucidate the compound’s mechanism of action?

Methodological Answer:

  • Cellular Uptake: Track intracellular accumulation via LC-MS/MS in HEK293 cells (exposure: 24 h, 10 µM) .
  • ROS Detection: Use DCFH-DA fluorescence in RAW264.7 macrophages to assess antioxidant activity .
  • Western Blotting: Quantify NF-κB/p65 suppression in LPS-stimulated monocytes to confirm anti-inflammatory pathways .

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